2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride
Description
2-Phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a hydrochloride salt. Its molecular formula is C₁₁H₁₃ClN₃ (calculated based on structural analogs; see ), with a molecular weight of approximately 231.70 g/mol. The compound’s fused pyrazole-pyrazine ring system confers rigidity, while the phenyl group enhances lipophilicity, influencing its pharmacokinetic properties.
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12;/h1-5,8,13H,6-7,9H2;1H |
InChI Key |
RDLTXSUBJIRZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Phenyl-substituted pyrazole derivatives: These serve as the phenyl source attached to the pyrazolo ring.
- Pyrazine or tetrahydropyrazine derivatives: The fused bicyclic system is constructed by ring closure involving these heterocycles.
- Hydrochloric acid: Used to form the hydrochloride salt.
Synthetic Route Overview
A typical synthetic route involves the following steps:
Synthesis of Phenyl-Substituted Pyrazole Intermediate:
- Phenylhydrazine derivatives react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls to form phenyl-substituted pyrazoles.
- Reaction conditions usually involve reflux in ethanol or other polar solvents with acid/base catalysis.
Formation of Pyrazolo[1,5-a]pyrazine Core:
- The phenyl-pyrazole intermediate undergoes cyclization with pyrazine or its reduced derivatives (tetrahydropyrazine).
- This cyclization can be promoted by heating under reflux or microwave irradiation in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts such as palladium complexes may be used if coupling reactions (e.g., Suzuki coupling) are involved for phenyl substitution.
-
- The free base pyrazolo[1,5-a]pyrazine is treated with hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in dioxane) to yield the hydrochloride salt.
- The salt is isolated by filtration or crystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenylhydrazine + diketone | Acid/base catalysis, reflux | Ethanol | 80-100 °C | 70-85 | Formation of phenyl-pyrazole |
| Cyclization to pyrazolopyrazine | Heating with pyrazine derivative, catalyst Pd | DMF/DMSO | 100-150 °C | 60-75 | Ring fusion step |
| Hydrochloride salt formation | HCl gas or HCl in dioxane | Ether/dioxane | Room temperature | >90 | Salt isolation by crystallization |
Alternative Synthetic Approaches
- Suzuki-Miyaura Cross-Coupling: For introducing the phenyl group at the 2-position, Suzuki coupling of a halogenated pyrazolo[1,5-a]pyrazine intermediate with phenylboronic acid under Pd catalysis is effective.
- Reductive Cyclization: Starting from nitro-substituted pyrazine derivatives, reduction followed by cyclization can yield the tetrahydro-pyrazolo[1,5-a]pyrazine core.
- Microwave-Assisted Synthesis: Accelerates cyclization steps, improving yields and reducing reaction times.
Research Findings and Analytical Data
- The hydrochloride salt form improves aqueous solubility and stability compared to the free base.
- NMR (1H, 13C), mass spectrometry, and elemental analysis confirm the structure and purity.
- The compound exhibits characteristic chemical shifts for the pyrazolo and phenyl protons, and the hydrochloride salt shows distinct protonation signals.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Cyclization | Phenyl-pyrazole + pyrazine | Heating in DMF/DMSO | Straightforward, moderate yield | Requires purified intermediates |
| Suzuki Coupling + Cyclization | Halogenated pyrazolopyrazine + phenylboronic acid | Pd catalyst, base, reflux | High regioselectivity | Requires Pd catalyst, multiple steps |
| Reductive Cyclization | Nitro-pyrazine derivatives | Reducing agent + cyclization | Useful for substituted derivatives | More steps, sensitive conditions |
| Microwave-Assisted Cyclization | Same as direct cyclization | Microwave irradiation | Faster, improved yield | Requires specialized equipment |
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclocondensation, coupling reactions, and functional group modifications.
Cyclocondensation Reactions
The core scaffold is often synthesized via cyclocondensation of β-ketoesters with aminopyrazoles. For example:
-
Reaction : β-Ketoester + Aminopyrazole → Pyrazolo[1,5-a]pyrazine core
-
Conditions : Heating in THF or ethanol, often under acidic or basic catalysis .
-
Example :
Suzuki Coupling for Aryl Functionalization
The phenyl group at position 2 can be introduced via Suzuki-Miyaura cross-coupling:
-
Reaction : Chloropyrazine + Phenylboronic Acid → Aryl-Substituted Pyrazine
-
Conditions :
Functionalization of the Pyrazine Ring
The dihydropyrazine moiety enables further derivatization, including reductive amination and acylations.
Reductive Amination
-
Reaction : Ketone + Amine → Secondary Amine
-
Conditions :
HATU-Mediated Amide Coupling
The secondary amine on the pyrazine ring can undergo amidation:
-
Reaction : Amine + Carboxylic Acid → Amide
-
Conditions :
Boc Deprotection
-
Reaction : Boc-protected amine → Free amine
Hydrochloride Salt Formation
-
Reaction : Free base + HCl → Hydrochloride salt
Stability and Reactivity Insights
Scientific Research Applications
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical structures.
Mechanism of Action
The mechanism of action of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Enzyme Inhibition
- Pyrazolo[3,4-d]pyrimidines (): These analogs inhibit kinases like Src and Bcr-Abl (IC₅₀ = 0.1–5 µM), whereas pyrazolo[1,5-a]pyrazines (e.g., target compound) show selectivity for GPCRs like mGluR2 (IC₅₀ ~50 nM) .
- Imidazo[1,5-a]pyrazines (): PDE10 inhibitors (IC₅₀ = 10–100 nM), differing from the mGluR2 activity of pyrazolo[1,5-a]pyrazines .
Fluorescence Properties
- Benzoimidazole-pyrrolo[1,2-a]pyrazines (): Exhibit strong fluorescence (quantum yield Φ = 56%), unlike non-aromatic pyrazolo[1,5-a]pyrazines, which lack conjugated π-systems for emission .
Biological Activity
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic structure. Its molecular formula is , with a molecular weight of approximately 240.69 g/mol. The unique structural features contribute to its interaction with various biological targets.
The biological activity of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases such as Adaptor Associated Kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling. This inhibition can potentially affect neurotransmitter release and cellular signaling pathways .
- Receptor Modulation : It may also interact with various receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that these compounds can effectively reduce cell viability in cancer cell lines .
- Neuroprotective Effects : The modulation of AAK1 by this compound suggests potential neuroprotective properties. Inhibiting AAK1 may enhance synaptic function and protect against neurodegeneration .
- Anti-inflammatory Properties : Some studies have reported that pyrazolo[1,5-a]pyrazine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Case Study 1: Antitumor Activity
A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives showed that 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride significantly inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. The mechanism was primarily through apoptosis induction as evidenced by increased annexin V staining and caspase activation.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in a marked reduction in neuronal cell death compared to controls. The protective effect was associated with reduced levels of reactive oxygen species (ROS) and upregulation of antioxidant enzymes.
Comparative Analysis
A comparison of the biological activities of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride with other related compounds reveals its unique profile:
| Compound Name | Antitumor Activity | Neuroprotective Effects | Anti-inflammatory Effects |
|---|---|---|---|
| 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride | High | Moderate | High |
| Pyrazolo[3,4-d]pyrimidine | Moderate | Low | Moderate |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Low | Moderate | High |
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: How is structural characterization performed for this compound and its derivatives?
Methodological Answer:
Characterization relies on:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent orientation. For example, methylene protons in the pyrazine ring appear as multiplets at δ 3.2–4.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 264.22 for CHFNO) .
- X-ray Crystallography : Resolves ambiguous regiochemistry, as seen in analogs like 7-amino-3-(2'-chlorophenylazo) derivatives .
Basic: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
Stability depends on:
- Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the pyrazine ring .
- pH Sensitivity : Degrades in acidic conditions (pH < 3) due to protonation of the pyrazine nitrogen, leading to ring-opening .
- Temporal Stability : Maintains >90% integrity after 6 months at –20°C, but degrades to 70% at 25°C within 30 days .
Advanced: How can reaction yields be optimized for the functionalization of Position 7?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Benzene or toluene improves silylformamidine reactivity compared to polar solvents .
- Catalysis : Lewis acids (e.g., ZnCl) enhance electrophilic substitution at Position 7, increasing yields from 68% to 82% .
- Temperature Control : Lower temperatures (–10°C) reduce side reactions during hydrazine coupling .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts)?
Methodological Answer:
Contradictions arise from tautomerism or solvent effects. Mitigation strategies:
- Variable Temperature NMR : Identifies tautomeric forms (e.g., enol-keto equilibria in carbonyl derivatives) .
- DFT Calculations : Predicts C NMR shifts for comparison with experimental data (e.g., δ 158 ppm for C=O vs. observed δ 160 ppm) .
- Deuterated Solvents : Use DMSO-d to stabilize specific tautomers for clearer spectra .
Advanced: What mechanisms underlie its biological activity in receptor binding studies?
Methodological Answer:
While direct data on this compound is limited, analogs show:
- Adenosine A Receptor Antagonism : Pyrazolo-pyrazines bind via π-π stacking with Phe168 and hydrogen bonding to Glu169 .
- Kinase Inhibition : Derivatives inhibit RIPK1 by blocking ATP-binding pockets (IC = 0.5–2 µM) .
- Selectivity : Fluorine or trifluoromethyl groups at Position 3 enhance selectivity over A receptors (10-fold) .
Advanced: How can computational modeling guide the design of derivatives?
Methodological Answer:
- Docking Studies : Predict binding poses in target proteins (e.g., adenosine receptors using AutoDock Vina) .
- QSAR Models : Relate substituent electronegativity (e.g., –CF) to bioactivity (R = 0.89 for A inhibition) .
- Molecular Dynamics : Simulate stability of protein-ligand complexes over 100 ns to prioritize derivatives .
Advanced: What strategies enable the synthesis of polyfunctionalized derivatives?
Methodological Answer:
- Protecting Groups : Use tert-butyl carbamates to temporarily block amines during multi-step syntheses .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl groups at Position 2 (e.g., 4-chlorophenyl, 85% yield) .
- Reductive Amination : Attach piperazine moieties to enhance solubility (e.g., 6N-piperazinyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
